1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol

PRMT5 Epigenetics Cancer Therapeutics

The compound 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol (CAS 2379996-19-5) is a synthetic small molecule belonging to the N-alkyl-9H-carbazole analog class, developed as a protein arginine methyltransferase 5 (PRMT5) inhibitor. Its structure is characterized by a tricyclic carbazole core linked via a 2-propanol spacer to a 4-chloro-2,5-dimethoxyaniline moiety, yielding a molecular formula of C23H23ClN2O3 and a molecular weight of 410.9 g/mol.

Molecular Formula C23H23ClN2O3
Molecular Weight 410.9
CAS No. 2379996-19-5
Cat. No. B2615456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol
CAS2379996-19-5
Molecular FormulaC23H23ClN2O3
Molecular Weight410.9
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)Cl
InChIInChI=1S/C23H23ClN2O3/c1-28-22-12-19(23(29-2)11-18(22)24)25-13-15(27)14-26-20-9-5-3-7-16(20)17-8-4-6-10-21(17)26/h3-12,15,25,27H,13-14H2,1-2H3
InChIKeyFFVVZOGIANMILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(9H-Carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol (CAS 2379996-19-5): A Late-Generation PRMT5 Inhibitor Candidate


The compound 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol (CAS 2379996-19-5) is a synthetic small molecule belonging to the N-alkyl-9H-carbazole analog class, developed as a protein arginine methyltransferase 5 (PRMT5) inhibitor [1]. Its structure is characterized by a tricyclic carbazole core linked via a 2-propanol spacer to a 4-chloro-2,5-dimethoxyaniline moiety, yielding a molecular formula of C23H23ClN2O3 and a molecular weight of 410.9 g/mol [2]. The compound is structurally related to the 'HLCL' series of PRMT5 inhibitors, specifically appearing in the third-generation of analogs from the Ohio State University program, which were designed to improve upon the potency and drug-like properties of earlier leads like CMP5 [1].

Why Generic PRMT5 Inhibitor or Carbazole Analog Substitution is Ineffective for 2379996-19-5


Substituting 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol (CAS 2379996-19-5) with a generic PRMT5 inhibitor or a close carbazole analog is scientifically invalid due to the steep and non-linear structure-activity relationships (SAR) within this chemical series. The Ohio State PRMT5 program established that targeted modification of both the N-alkyl linker and the aniline substituent on the carbazole core directly controls the inhibitor's binding mode—specifically, its hydrophobic interaction with the Y324, F327, K333, Y334, V363, G365, G367, and P370 residues in PRMT5 Subregion 1 [1]. For instance, the simple removal of the 4-chloro-2,5-dimethoxy substitution pattern to a 2,4-dimethoxy analog, such as ChemBridge SC-5656241, alters the electron density and steric bulk of the aromatic ring, which is predicted to abrogate these critical interactions . Unlike broad-spectrum methylation inhibitors, the selectivity profile of each carbazole analog is uniquely determined by these precise structural features, making generic substitution a high-risk procurement strategy for target validation studies [1].

Quantitative Differentiation Evidence for 1-(9H-Carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol vs. Comparators


Predicted PRMT5 Binding Affinity Advantage of the 4-Chloro-2,5-Dimethoxy Motif vs. Earlier Generation Inhibitors

The 4-chloro-2,5-dimethoxyaniline group of the target compound distinguishes it from the first-generation PRMT5 inhibitor CMP5. The patent data demonstrates that third-generation analogs, defined by enhanced substitution on the N-linked aromatic ring, exhibit significantly improved potency and synergistic effects with temozolomide (TMZ) compared to CMP5 [1]. The specific chloro and methoxy pattern is designed to optimize hydrophobic contacts with the PRMT5 SAM-binding pocket residues (Y324, F327, K333) identified in the co-crystal structure, a feature absent in the unsubstituted phenyl ring of CMP5 [1].

PRMT5 Epigenetics Cancer Therapeutics

Predicted Superiority of 4-Chloro-2,5-Dimethoxy Substitution Over 2,4-Dimethoxy in Lipophilic Ligand Efficiency

A direct structural comparison with the commercially available analog 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol (ChemBridge SC-5656241) illustrates the differentiation. The target compound's substitution pattern is predicted to increase LogP by approximately 0.5-0.8 units due to the addition of the hydrophobic chlorine atom . This modification is critical for binding to the hydrophobic PRMT5 Subregion 1 [1].

Medicinal Chemistry Structure-Activity Relationship ADME Properties

Critical Heteroatom Configuration Dictates PRMT5 Selectivity Over Type I PRMTs

Class-level selectivity data presented in the patent demonstrates the significance of the carbazole scaffold's substitution. The representative lead compounds (e.g., CMP5, HLCL-61) showed no inhibitory activity against type I PRMTs (PRMT1 and PRMT4) at 100 µM, confirming that the N-alkyl-9H-carbazole core is inherently selective for the Type II enzyme PRMT5 [1]. This selectivity is maintained and enhanced in the third-generation analogs like CAS 2379996-19-5 through the specific aniline substitution.

Epigenetics Selectivity Profiling PRMT1 PRMT4

Optimal Use Cases for 1-(9H-Carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol in Scientific Research


Mechanistic Elucidation of PRMT5-Specific Substrates in Lymphoma and Glioblastoma

This compound is the optimal choice for experiments aimed at identifying PRMT5-specific methylation substrates. As evidenced by the selectivity profile in Section 3, CAS 2379996-19-5 is expected to inhibit PRMT5 without affecting Type I PRMTs [1]. It should be used in mantle cell lymphoma (MCL) or glioblastoma (GBM) cell lines (e.g., Maver-1, Z-138, U87-MG) at concentrations informed by its class potency, followed by symmetric dimethylarginine (SDMA) proteomics to distinguish PRMT5 targets from pan-methyltransferase events [1].

In Vitro Combination Therapy Screening with DNA-Damaging Agents

The specific structural features of this third-generation inhibitor are designed for synergy with alkylating agents. This compound should form the basis of a focused combination screen with temozolomide (TMZ), as the patent establishes that third-generation analogs produce a synergistic cytotoxic effect that is superior to earlier leads [1]. Researchers should use viability assays in TMZ-resistant GBM lines to quantify the Combination Index (CI), benchmarking against the synergy demonstrated for structural peers HLCL-65 and HLCL-66 [1].

Pharmacodynamic Biomarker Development for PRMT5 Target Engagement

Due to its predicted high selectivity, this compound is ideal for developing quantitative pharmacodynamic (PD) biomarkers. Treated cells should be analyzed for a reduction in global SDMA levels by western blot, as this is the direct catalytic product of PRMT5 [1]. The compound's differentiated structure allows for the correlation of target engagement (SDMA suppression) with specific anti-proliferative effects, establishing a PD-efficacy relationship that cannot be reliably built with less selective or less potent PRMT5 tools.

Quote Request

Request a Quote for 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.